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Compound of Interest

Compound Name: Aminooxy-PEG3-methyl ester

Cat. No.: B605435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Aminooxy-
PEG3-methyl ester, a versatile heterobifunctional linker widely employed in bioconjugation,

drug delivery, and the development of advanced therapeutics such as Antibody-Drug

Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to Aminooxy-PEG3-methyl ester
Aminooxy-PEG3-methyl ester is a chemical tool that facilitates the covalent linkage of

molecules. Its structure comprises three key functional components: an aminooxy group, a

three-unit polyethylene glycol (PEG) spacer, and a methyl ester. This unique combination of

functionalities imparts desirable properties for a range of research and development

applications. The aminooxy group provides a highly selective reactive handle for carbonyl

groups (aldehydes and ketones), the PEG linker enhances aqueous solubility and can improve

the pharmacokinetic properties of conjugates, and the methyl ester offers a site for further

chemical modification or can be hydrolyzed under specific conditions.[1][2][3]

Physicochemical Properties
A clear understanding of the physicochemical properties of Aminooxy-PEG3-methyl ester is
crucial for its effective use in experimental design. The following table summarizes key

quantitative data for this molecule.
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Property Value Source(s)

CAS Number 2086689-03-2 [4][5]

Molecular Formula C10H21NO6 [4][5]

Molecular Weight 251.28 g/mol [4][5]

Exact Mass 251.1369 u [3][4]

Purity Typically ≥95% [1][6]

Appearance Solid powder or oil [3]

Solubility

Soluble in DMSO and other

organic solvents. High

solubility in aqueous media is

conferred by the PEG spacer.

[1][4][7]

Storage Conditions

Short term (days to weeks): 0 -

4 °C, dry and dark. Long term

(months to years): -20 °C.

[3][4]

LogP (calculated) -0.4437 [8]

Topological Polar Surface Area

(TPSA)
62.94 Å² [8]

Core Principle: The Oxime Ligation Reaction
The primary utility of Aminooxy-PEG3-methyl ester in bioconjugation stems from the highly

efficient and chemoselective reaction between its aminooxy group and a carbonyl group

(aldehyde or ketone) to form a stable oxime linkage.[4][9] This reaction, known as oxime

ligation, is a cornerstone of bioorthogonal chemistry, allowing for the specific modification of

biomolecules in complex biological environments.
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The oxime bond is notably stable under physiological conditions (pH ~7.4), exhibiting greater

stability than other imine-based linkages like hydrazones.[4][9] The reaction is typically most

efficient at a slightly acidic pH (around 4.5-6.0), which facilitates the dehydration step in the

reaction mechanism.[4]

Reaction Kinetics and Catalysis
The rate of oxime ligation can be significantly accelerated through the use of nucleophilic

catalysts, with aniline and its derivatives being the most commonly employed. These catalysts

operate by forming a more reactive Schiff base intermediate with the carbonyl compound,

which is then rapidly attacked by the aminooxy group.

While specific kinetic data for Aminooxy-PEG3-methyl ester is not readily available, studies

on similar aminooxy compounds reacting with aromatic aldehydes in the presence of 100 mM

aniline at pH 7 have reported second-order rate constants in the range of 8.2 ± 1.0 M⁻¹s⁻¹.[10]

Research has shown that substituted anilines, such as p-phenylenediamine, can be even more

effective catalysts than aniline, providing up to a 19-fold faster reaction rate at neutral pH.[11]

[12] The use of such catalysts allows for efficient conjugation at lower reactant concentrations

and under milder conditions.[11]
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Experimental Protocols
The following are detailed methodologies for key applications of Aminooxy-PEG3-methyl
ester.

General Protocol for Protein Conjugation (Glycoprotein
Labeling)
This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties

to generate aldehyde groups, followed by conjugation with Aminooxy-PEG3-methyl ester.

Materials:
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Glycoprotein solution (e.g., IgG) in a suitable buffer (e.g., PBS)

Sodium periodate (NaIO₄) solution

Aminooxy-PEG3-methyl ester

Aniline or p-phenylenediamine solution (optional, as catalyst)

Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Quenching solution (e.g., ethylene glycol or glycerol)

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

Oxidation of Glycoprotein:

Dissolve the glycoprotein in the reaction buffer.

Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final

concentration of periodate will depend on the glycoprotein and the desired extent of

oxidation.

Incubate the reaction mixture in the dark at 4°C for 30 minutes.

Quench the reaction by adding the quenching solution.

Remove excess periodate and byproducts by buffer exchange into a suitable buffer for

conjugation (e.g., PBS, pH 6.0-7.0).[9]

Conjugation Reaction:

Dissolve Aminooxy-PEG3-methyl ester in a suitable solvent (e.g., DMSO or aqueous

buffer).

Add the Aminooxy-PEG3-methyl ester solution to the oxidized glycoprotein solution. A

molar excess of the linker is typically used.
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If using a catalyst, add the aniline or p-phenylenediamine solution to the reaction mixture.

Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

Purification:

Purify the conjugate to remove unreacted linker and catalyst using size-exclusion

chromatography, dialysis, or other suitable methods.

Characterization:

Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and

UV-Vis spectroscopy to determine the degree of labeling.[13]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC by conjugating a cytotoxic drug payload,

functionalized with an aldehyde or ketone, to an antibody via Aminooxy-PEG3-methyl ester.
This example assumes the antibody has been engineered to contain a carbonyl group.

Materials:

Antibody with an accessible carbonyl group

Carbonyl-functionalized cytotoxic drug

Aminooxy-PEG3-methyl ester

Anhydrous DMSO or DMF

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for

activating the methyl ester (if required for subsequent modification)

Conjugation buffer (e.g., PBS, pH 6.5-7.0)

Purification system (e.g., size-exclusion chromatography)

Procedure:
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Preparation of the Drug-Linker Moiety:

If the methyl ester of Aminooxy-PEG3-methyl ester needs to be coupled to another

molecule first, it can be hydrolyzed to the corresponding carboxylic acid under basic

conditions.[1]

Alternatively, the cytotoxic drug, if it contains a suitable nucleophile, can be directly

coupled to the methyl ester, though this is less common.

More typically, a drug-linker construct is synthesized separately where the drug is attached

to the part of the linker that will not react with the antibody.

Conjugation to the Antibody:

Dissolve the carbonyl-functionalized antibody in the conjugation buffer.

Dissolve the Aminooxy-PEG3-drug conjugate in a minimal amount of a compatible organic

solvent (e.g., DMSO) and add it to the antibody solution.

The reaction is typically performed at a slightly acidic to neutral pH.

Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle

mixing.

Purification and Characterization:

Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker

molecules.

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and

aggregation state using techniques like hydrophobic interaction chromatography (HIC),

size-exclusion chromatography (SEC), and mass spectrometry.

Protocol for PROTAC Synthesis
This protocol provides a general workflow for the synthesis of a PROTAC using Aminooxy-
PEG3-methyl ester to link a protein of interest (POI) ligand and an E3 ligase ligand. This
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example assumes the POI ligand contains a carbonyl group and the E3 ligase ligand will be

attached via the methyl ester.

Materials:

POI ligand with a carbonyl group

E3 ligase ligand with a nucleophilic handle (e.g., an amine)

Aminooxy-PEG3-methyl ester

Anhydrous organic solvents (e.g., DMF, DCM)

Coupling reagents for amide bond formation (e.g., HATU, HOBt, DIPEA)

Purification system (e.g., preparative HPLC)

Procedure:

Synthesis of the Linker-E3 Ligase Ligand Intermediate:

Hydrolyze the methyl ester of Aminooxy-PEG3-methyl ester to the corresponding

carboxylic acid using a strong base (e.g., LiOH) in a solvent mixture like THF/water.[14]

Dissolve the resulting Aminooxy-PEG3-acid and the amine-containing E3 ligase ligand in

an anhydrous solvent like DMF.

Add the amide coupling reagents (e.g., HATU, HOBt, and DIPEA) and stir the reaction at

room temperature until completion, monitoring by LC-MS.

Purify the Aminooxy-PEG3-E3 ligase ligand intermediate by preparative HPLC.

Final PROTAC Synthesis:

Dissolve the purified Aminooxy-PEG3-E3 ligase ligand intermediate and the carbonyl-

containing POI ligand in a suitable solvent system (e.g., a mixture of an organic solvent

and an aqueous buffer to maintain solubility of both components).
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Adjust the pH to be slightly acidic (e.g., 5.0-6.0) to facilitate oxime ligation.

Stir the reaction at room temperature, monitoring its progress by LC-MS.

Upon completion, purify the final PROTAC molecule using preparative HPLC.

Characterization:

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
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Stability Considerations
The stability of conjugates formed using Aminooxy-PEG3-methyl ester is a critical factor in

their application.

Oxime Bond Stability: The oxime linkage is highly stable under typical physiological

conditions (pH 7.4), which is advantageous for in vivo applications where premature

cleavage of the conjugate is undesirable.[4] It is significantly more stable than hydrazone

and imine bonds.[9] However, the oxime bond can be cleaved under acidic conditions.[15]

Ester Bond Stability: The methyl ester group is susceptible to hydrolysis under strong basic

conditions.[1] This allows for its conversion to a carboxylic acid for subsequent conjugation

reactions. Under physiological pH, the ester may also slowly hydrolyze.

Aminooxy Group Stability: Aminooxy compounds can be sensitive and may have a limited

shelf-life. It is recommended to use them promptly after preparation and to store them under

the recommended conditions to avoid degradation.[7]

Conclusion
Aminooxy-PEG3-methyl ester is a powerful and versatile tool for researchers in chemistry,

biology, and medicine. Its ability to form stable oxime linkages with high chemoselectivity

makes it ideal for the precise construction of complex biomolecular conjugates. The integrated

PEG spacer further provides the benefits of enhanced solubility and potentially improved in
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vivo performance. By understanding the core principles of its reactivity, kinetics, and stability,

and by following well-defined experimental protocols, scientists can effectively leverage

Aminooxy-PEG3-methyl ester to advance their research in areas ranging from fundamental

bioconjugation to the development of next-generation targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605435#basic-principles-of-using-aminooxy-peg3-
methyl-ester-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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